molecular formula C10H15N3O5 B12908669 5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione CAS No. 6329-33-5

5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12908669
CAS No.: 6329-33-5
M. Wt: 257.24 g/mol
InChI Key: XOKSSNCHTNCKNU-UHFFFAOYSA-N
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Description

5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1H,3H)-dione (CAS: NSC43428) is a pyrimidine-dione derivative characterized by a bis(2-hydroxyethyl)amino acetyl substituent at the 5-position of the pyrimidine ring. Its molecular formula is C₈H₁₃N₃O₄, with a molar mass of 215.21 g/mol . The compound features a hydrophilic bis(2-hydroxyethyl)amino group, which enhances solubility in polar solvents and may influence its pharmacokinetic properties. Pyrimidine-diones are known for their biological relevance, including applications in antiviral and antimicrobial agents .

Properties

CAS No.

6329-33-5

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

5-[2-[bis(2-hydroxyethyl)amino]acetyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c14-3-1-13(2-4-15)6-8(16)7-5-11-10(18)12-9(7)17/h5,14-15H,1-4,6H2,(H2,11,12,17,18)

InChI Key

XOKSSNCHTNCKNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)CN(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with bis(2-hydroxyethyl)amine in the presence of an acetylating agent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products are substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Bis(2-hydroxyethyl)amino)acetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1H,3H)-dione Bis(2-hydroxyethyl)amino acetyl C₈H₁₃N₃O₄ 215.21 High hydrophilicity due to hydroxyethyl groups; potential for hydrogen bonding
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 23935-66-2) 2-Hydroxyethyl, methyl C₇H₁₀N₂O₃ 170.17 Moderate hydrophilicity; methyl group increases lipophilicity
5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 221170-25-8) 2-Aminoethyl C₆H₉N₃O₂ 155.16 Primary amine enhances reactivity; lower molecular weight
6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione (CAS: 60331-15-9) Chloroacetyl, amino C₆H₅ClN₃O₃ 202.58 Chloroacetyl group introduces electrophilicity; potential for nucleophilic substitution
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thiazolyl, phenyl, methyl C₁₉H₁₅N₃O₂S₂ 397.48 Thiazole and phenyl groups enhance antimicrobial activity

Key Research Findings

  • Structure-Activity Relationships :

    • Hydrophobic substituents (e.g., phenyl, methyl) enhance antimicrobial activity but reduce solubility. Hydrophilic groups (e.g., hydroxyethyl) improve solubility but may lower membrane permeability .
    • Electrophilic groups (e.g., chloroacetyl) increase reactivity, enabling covalent interactions with biological targets .
  • Thermal Stability: Derivatives like 5-((2-Aminothiazol-5-yl)(2-chlorophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () exhibit high melting points (>230°C), indicating strong crystalline stability .

Biological Activity

5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1H,3H)-dione, also known as compound CID 241440, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The compound has the following molecular formula: C₈H₁₃N₃O₄. Its structure features a pyrimidine ring substituted with a bis(2-hydroxyethyl)amino group and an acetyl moiety, which contributes to its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains including E. faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against the tested organisms. In comparison to standard antibiotics like ceftriaxone, it demonstrated comparable inhibition zones (up to 30 mm) against these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : The compound was assessed on MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells.
  • IC50 Values : In one study, the IC50 values were reported as follows:
    • MCF-7: 0.09 µM
    • A549: 0.03 µM
    • HCT-116: 0.12 µM
      These results indicate that the compound has potent anticancer activity compared to standard agents .

3. Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been documented. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Inhibition Rates : At a concentration of 10 µg/mL, the compound inhibited TNF-α by approximately 78% and IL-6 by about 89%, demonstrating its potential as an anti-inflammatory agent .

4. Neuroprotective Effects

Preliminary studies suggest that this pyrimidine derivative may have neuroprotective effects, particularly in relation to Alzheimer's disease.

  • Mechanism of Action : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine in the brain. This inhibition can enhance cholinergic transmission and potentially alleviate symptoms of cognitive decline .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine derivatives:

CompoundActivityCell Line/OrganismIC50/MIC
Compound AAntibacterialE. faecalis40 µg/mL
Compound BAnticancerMCF-70.09 µM
Compound CAnti-inflammatoryIL-6 inhibition89% at 10 µg/mL
Compound DNeuroprotectiveAChE inhibitionEffective

These findings highlight the versatility of pyrimidine derivatives in drug development.

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